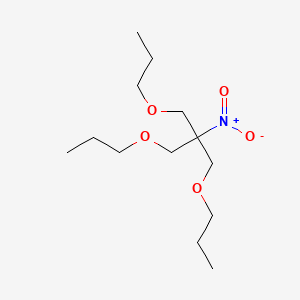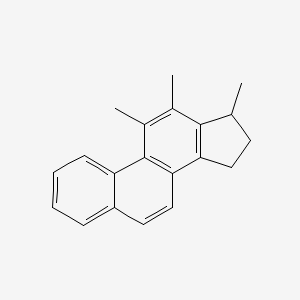
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene is a complex organic compound with the molecular formula C20H20. This compound is part of the cyclopenta(a)phenanthrene family, characterized by its unique structure that includes a cyclopentane ring fused to a phenanthrene core.
Preparation Methods
The synthesis of 11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene typically involves multi-step organic reactions. One common synthetic route includes the alkylation of phenanthrene derivatives followed by cyclization reactions to form the cyclopentane ring. The reaction conditions often require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
Scientific Research Applications
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions are often mediated by the compound’s ability to fit into the active sites of proteins, where it can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene can be compared with other similar compounds, such as:
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: This compound has a similar structure but with fewer methyl groups, which may affect its reactivity and interaction with biological targets.
11,17-Dimethyl-15H-cyclopenta(a)phenanthrene: Another related compound with a different methylation pattern, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific methylation pattern, which can influence its reactivity, stability, and interactions with other molecules .
Properties
CAS No. |
5831-17-4 |
|---|---|
Molecular Formula |
C20H20 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
11,12,17-trimethyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C20H20/c1-12-8-10-17-18-11-9-15-6-4-5-7-16(15)20(18)14(3)13(2)19(12)17/h4-7,9,11-12H,8,10H2,1-3H3 |
InChI Key |
DVTHUHVKBGHXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C(=C(C3=C2C=CC4=CC=CC=C43)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


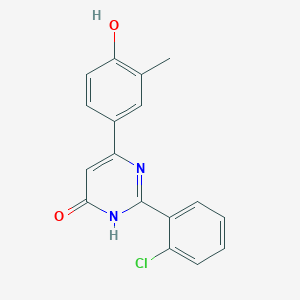
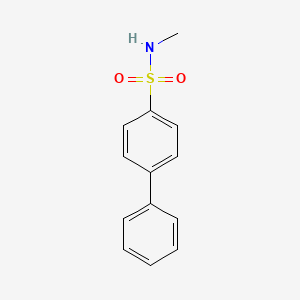
![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)
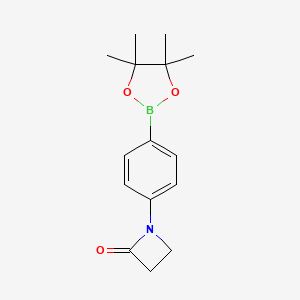
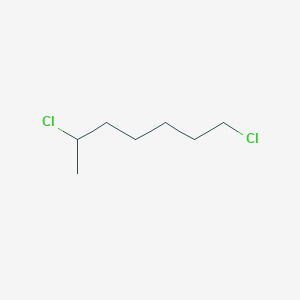
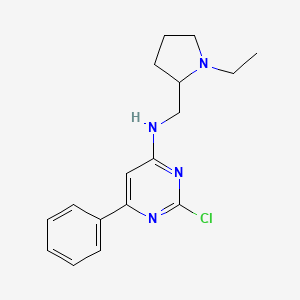
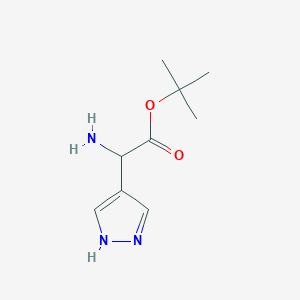
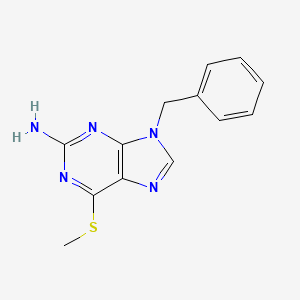
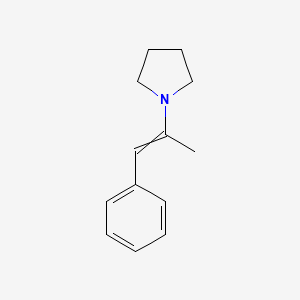
![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)
![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)
